2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
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Description
2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H22N4O4S2 and its molecular weight is 518.61. The purity is usually 95%.
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Biological Activity
The compound 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule notable for its unique structural features, which include a thiazine moiety fused to a pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 388.47 g/mol
- CAS Number : 950470-52-7
The compound's structure includes a benzyl group and a methoxyphenyl acetamide moiety, which are critical for its interactions in biological systems. The presence of sulfur in the thiazine ring and the dioxido group enhances its potential reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including:
- Staphylococcus aureus
- Streptococcus pyogenes
- Haemophilus influenzae
For instance, preliminary studies have reported minimum inhibitory concentrations (MICs) in the range of 0.06–0.12 μg/mL against S. aureus and 0.25–1 μg/mL against H. influenzae .
Anticancer Potential
The compound may also possess anticancer properties due to its structural characteristics that allow it to interact with specific kinases involved in cancer progression. Interaction studies suggest that compounds with similar structures can inhibit key signaling pathways that promote tumor growth . Further investigations are needed to elucidate the exact mechanisms of action.
The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of this compound against other related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-(benzyl)-5H-benzo[c]pyrimido[4,5-e][1,2]thiazine | Similar thiazine core | Kinase inhibition |
4-(benzoyl)-N-(phenethyl)aniline | Amide linkage with phenethyl group | Antimicrobial activity |
3-(benzothiazolyl)anilines | Contains thiazole ring | Anticancer properties |
This table underscores the distinct biological activities that may arise from the unique combination of thiazine and pyrimidine structures present in this compound .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
- Synthesis Methodology : The synthesis typically involves multi-step organic reactions using reagents like benzyl chloride and acetic anhydride under controlled conditions to optimize yield and purity .
- In Vitro Studies : In vitro assays have demonstrated that derivatives maintain or enhance antimicrobial efficacy compared to parent compounds.
- Future Directions : Ongoing research aims to explore the pharmacokinetics and bioavailability of this compound in vivo, as well as its potential applications in treating resistant bacterial strains and various cancers .
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S2/c1-34-20-11-7-10-19(14-20)28-24(31)17-35-26-27-15-23-25(29-26)21-12-5-6-13-22(21)30(36(23,32)33)16-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQHLRWRUIKYMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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